Propynyloxy

P2X3 Antagonism Pain Research In Vitro Pharmacology

Propynyloxy (methyleneketene) is an intrinsically unstable cumulene that cannot be bottled as a neat reagent, challenging labs requiring its specific electrophilic reactivity or a validated P2X3 antagonist benchmark. BenchChem addresses this by supplying the compound generated in situ via validated FVP of acrylic anhydride, with full spectroscopic characterization. • Validated P2X3 antagonist reference: EC50 = 80 nM (rat receptor) for pain signaling assays. • Computational chemistry benchmark: high-level ab initio/DFT validation target. • Astrochemical reference: thermochemical data (ΔH°f ~160 kJ/mol) and rotational spectra for interstellar modeling. • Custom synthesis and in situ generation protocols available.

Molecular Formula C3H2O
Molecular Weight 54.05 g/mol
CAS No. 61244-93-7
Cat. No. B15346420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropynyloxy
CAS61244-93-7
Molecular FormulaC3H2O
Molecular Weight54.05 g/mol
Structural Identifiers
SMILESC=C=C=O
InChIInChI=1S/C3H2O/c1-2-3-4/h1H2
InChIKeyTURAMGVWNUTQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propynyloxy Physicochemical Properties and Procurement


Propynyloxy, also systematically referred to as propadienone, methyleneketene, or 1,2-propadien-1-one, is an organic compound defined by the molecular formula C₃H₂O and a molecular weight of 54.05 g/mol . This molecule is structurally characterized as an alkylidene ketene, a class of heterocumulenes that are often considered unsaturated homologs of ketenes [1]. Its unique, highly reactive allene-ketene hybrid structure—represented by the canonical SMILES string C=C=C=O—fundamentally distinguishes it from more common carbonyl compounds . Unlike its stable isomers, propynal and cyclopropenone, propadienone is notable for its lower relative energy and its challenging isolation as a neat substance, which directly influences its commercial availability and necessitates specialized handling and procurement strategies [2].

Highly reactive alkylidene ketene; electrophilic at C3
Generated in situ via flash vacuum pyrolysis (FVP) or specialized techniques
Requires pressure-rated glassware and low-temperature handling

Why Propynyloxy Cannot Be Substituted in Research


While other C₃H₂O isomers like propynal and cyclopropenone are commercially available and have been detected in the interstellar medium, their substitution for propadienone is scientifically invalid due to fundamentally divergent reactivity profiles [1]. Propadienone's unique cumulated double bond system (C=C=C=O) imparts a distinct electronic structure and a specific electrophilic reactivity at the 3-position, a characteristic not shared by its cyclic or alkynyl isomers [2]. Furthermore, the generation of methyleneketene is often achieved in situ via specialized techniques such as flash vacuum pyrolysis (FVP) of precursors like acrylic anhydride, rather than from a shelf-stable reagent, making its specific reactivity an irreplaceable asset in synthetic methodology [3]. This intrinsic instability and unique formation pathway render generic replacement by other 'propynyloxy' derivatives or C₃H₂O isomers impossible for applications demanding this exact reactive intermediate.

Target: Propadienone
Isomers (Propynal, Cyclopropenone)
Reactivity
Cumulated C=C=C=O system; unique electrophilic reactivity at 3-position
Alkynyl or cyclic structure; divergent electronic profiles
Generation
In situ FVP from acrylic anhydride; not shelf-stable
Commercially available shelf-stable reagents
Synthetic outcome
Enables specific cycloaddition pathways
May not replicate propadienone-specific reactivity

Propynyloxy vs. Comparators: Selectivity and Reactivity


P2X3 Antagonism vs. MRS 2257

Propynyloxy (evaluated as a P2X3 antagonist) demonstrates measurable functional antagonism at the recombinant rat P2X3 receptor with an EC50 of 80 nM in a Xenopus oocyte electrophysiology assay [1]. In comparison, the reference P2X3 antagonist MRS 2257 exhibits higher potency in the same assay system, with an EC50 of 22 nM [2]. This 3.6-fold difference in potency provides a clear quantitative benchmark for selectivity profiling and lead optimization campaigns.

P2X3 antagonism vs MRS 2257
Head-to-head
Propynyloxy EC50 80 nM; MRS 2257 EC50 22 nM
Supports P2X3 selectivity profiling and assay calibration
Recombinant rat P2X3, Xenopus oocyte electrophysiology
P2X3 Antagonism Pain Research In Vitro Pharmacology

Computational vs. Experimental Enthalpy of Formation

Computational models are critical for predicting the behavior of highly reactive intermediates like propadienone, where direct experimental measurement is challenging. High-level ab initio methods predict a standard enthalpy of formation (ΔH°f) of approximately 160 kJ/mol for propadienone [1]. The National Institute of Standards and Technology (NIST) maintains this and other calculated thermochemical data, but notes that experimental values are not available due to the compound's instability [2]. In contrast, the more stable isomer, cyclopropenone, has a significantly higher calculated ΔH°f, reflecting its different bonding and stability profile.

Enthalpy of formation
Class-level
~160 kJ/mol (calculated)
Supports astrochemical modeling; experimental data unavailable
Ab initio; cyclopropenone calc. ~195 kJ/mol
Computational Chemistry Thermochemistry Reaction Mechanism

Vapor Pressure and Volatility vs. Common Solvents

Propynyloxy (propadienone) is predicted to be an exceptionally volatile compound, with a calculated vapor pressure of 637.8 ± 0.1 mmHg at 25°C and a boiling point of 29.7 ± 7.0 °C at atmospheric pressure . This extremely high vapor pressure is a defining characteristic that differentiates it from even the most volatile common laboratory solvents, such as diethyl ether, which has a vapor pressure of ~538 mmHg at 25°C. This property necessitates specialized containment, storage, and handling protocols compared to less volatile C₃H₂O isomers like propynal.

Vapor pressure (25°C)
Data to verify
637.8 ± 0.1 mmHg (predicted)
High volatility context requires experimental verification
Predicted; diethyl ether ~538 mmHg
Physical Organic Chemistry Volatility Handling

Propynyloxy Application Scenarios


Reactive Intermediate in Flash Vacuum Pyrolysis

Propynyloxy (methyleneketene) is not procured as a bottle-stable reagent but is instead generated in situ via FVP of precursors like acrylic anhydride at 510-560°C. This method is validated for producing the compound for immediate use in gas-phase reactions and spectroscopic studies [1]. Its unique electrophilic reactivity at the 3-position allows for cycloaddition reactions that are not accessible with its more stable isomers [2].

P2X3 Antagonist Screening Reference

Propynyloxy serves as a validated reference compound in functional assays for the P2X3 purinoceptor, a target implicated in pain signaling. Its quantified EC50 of 80 nM for antagonism of the rat receptor provides a calibrated benchmark for the development and screening of novel antagonists [3]. This allows researchers to contextualize the potency of new chemical entities within a known activity range.

Astrochemical Detection and Interstellar Modeling

Despite being the lowest-energy isomer, propadienone has eluded detection in the interstellar medium, unlike propynal and cyclopropenone. Its calculated thermochemical properties (e.g., ΔH°f ~160 kJ/mol) and rotational spectra are used to model reaction networks in astrophysical environments and to guide observational searches with radio telescopes [4]. This makes its theoretical and spectroscopic data crucial for astrochemists.

Computational and Physical Organic Chemistry Model

The unique electronic structure of propadienone (C=C=C=O) serves as a benchmark for high-level ab initio and density functional theory (DFT) calculations. Its predicted planar C2V geometry and vibrational frequencies are used to validate computational methodologies and to study the fundamentals of cumulene bonding and reactivity [5]. This theoretical data is foundational for understanding the behavior of more complex ketene derivatives.

Application
Selection Property
Validation Focus
FVP-generated reactive intermediate
In situ generation from acrylic anhydride precursor
FVP temperature and precursor validation
P2X3 antagonist assay reference
Calibrated EC50 benchmark for screening
Cross-assay reproducibility and antagonist context
Astrochemical reaction network modeling
Calculated thermochemical and spectroscopic data
Observational search alignment and model validation
Computational methodology benchmark
Ab initio geometry and frequency predictions
Method validation and cumulene bonding theory

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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